4-Bromo-6-chloro-2-ethylpyridazin-3(2H)-one

Catalog No.
S14268778
CAS No.
M.F
C6H6BrClN2O
M. Wt
237.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-6-chloro-2-ethylpyridazin-3(2H)-one

Product Name

4-Bromo-6-chloro-2-ethylpyridazin-3(2H)-one

IUPAC Name

4-bromo-6-chloro-2-ethylpyridazin-3-one

Molecular Formula

C6H6BrClN2O

Molecular Weight

237.48 g/mol

InChI

InChI=1S/C6H6BrClN2O/c1-2-10-6(11)4(7)3-5(8)9-10/h3H,2H2,1H3

InChI Key

HVCBBPVZWFDNIR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=CC(=N1)Cl)Br

4-Bromo-6-chloro-2-ethylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family, characterized by the presence of bromine and chlorine substituents on its aromatic ring. Its molecular formula is C7_7H7_7BrClN2_2O, and it features a pyridazinone structure, which contributes to its chemical reactivity and biological activity. The compound is notable for its potential applications in medicinal chemistry, particularly as a lead compound in drug development due to its unique electronic properties imparted by the halogen substituents.

, including:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to new derivatives with potentially enhanced biological activity.
  • Oxidation and Reduction: The compound can undergo oxidation or reduction, allowing for the formation of different derivatives that may exhibit varied pharmacological profiles.
  • Coupling Reactions: It can engage in coupling reactions, such as Suzuki or Heck reactions, facilitating the synthesis of more complex molecules.

The biological activity of 4-Bromo-6-chloro-2-ethylpyridazin-3(2H)-one has been explored in various studies. It has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For example, compounds with similar structures have demonstrated effective inhibition against Dipeptidyl Peptidase IV (DPP4), an enzyme linked to glucose metabolism and diabetes management . The presence of halogen atoms like bromine and chlorine enhances the compound's interaction with biological targets, potentially increasing its efficacy.

The synthesis of 4-Bromo-6-chloro-2-ethylpyridazin-3(2H)-one generally involves:

  • Bromination: Starting from 2-ethylpyridazin-3(2H)-one, bromination is performed using bromine or N-bromosuccinimide (NBS) in a suitable solvent (e.g., acetic acid or chloroform) at controlled temperatures.
  • Chlorination: The chlorination step can be achieved through electrophilic aromatic substitution methods, where chlorine is introduced under acidic conditions.
  • Purification: After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound in high purity.

4-Bromo-6-chloro-2-ethylpyridazin-3(2H)-one has potential applications in:

  • Pharmaceutical Development: It serves as a scaffold for designing new drugs targeting various diseases, particularly metabolic disorders due to its inhibitory effects on key enzymes.
  • Chemical Research: The compound is used in synthetic organic chemistry for developing more complex molecules through coupling reactions.

Interaction studies involving 4-Bromo-6-chloro-2-ethylpyridazin-3(2H)-one focus on its binding affinity to specific proteins and enzymes. Computational studies have indicated that the compound may interact effectively with active sites of target proteins, enhancing its inhibitory activity against enzymes like DPP4 . These interactions are crucial for understanding the pharmacokinetic profile and optimizing the compound for therapeutic use.

4-Bromo-6-chloro-2-ethylpyridazin-3(2H)-one shares structural similarities with several other compounds within the pyridazine family. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
5-Bromo-2-methylpyridazin-3(2H)-oneBromine at position 5; methyl group at position 2Different substitution pattern affects reactivity
6-Chloro-2-methylpyridazin-3(2H)-oneChlorine at position 6; methyl group at position 2Variations in halogen positioning influence activity
4-Chloro-6-bromo-pyridazineChlorine at position 4; bromine at position 6Different heterocyclic framework compared to pyridazinone

These compounds illustrate how variations in halogen substitution and molecular structure can lead to differing biological activities and chemical properties. The unique combination of bromine and chlorine on the pyridazine ring in 4-Bromo-6-chloro-2-ethylpyridazin-3(2H)-one may confer specific advantages in terms of enzyme inhibition and drug design.

Bromination and Chlorination Techniques in Pyridazinone Core Functionalization

Functionalizing the pyridazinone core at the 4- and 6-positions requires precise control over halogenation sequences. Bromination at C-4 is achieved via halogen-magnesium exchange reactions, where 2-benzyl-4-bromo-5-methoxypyridazin-3(2H)-one serves as a key intermediate. Treatment with Grignard reagents facilitates bromine-magnesium exchange at C-4, followed by electrophilic quenching to stabilize the substitution. This method avoids side reactions at C-5 or C-6 due to the electronic directing effects of the methoxy group.

Chlorination at C-6 leverages phosphorus oxychloride (POCl₃) under reflux conditions. Pyridazinone derivatives undergo selective chlorination when exposed to POCl₃ at 80–100°C, with catalytic dimethylformamide (DMF) enhancing reaction efficiency. Computational studies reveal that chlorination proceeds via a stepwise S~N~Ar mechanism, where electron-deficient pyridine intermediates stabilize the transition state during C–Cl bond formation. For example, 2-benzyl-5-bromo-4-methoxypyridazin-3(2H)-one undergoes tandem nucleophilic substitution and halogen exchange to yield 4-bromo-6-chloro derivatives.

Comparative Halogenation Conditions

HalogenReagentTemperatureYield (%)Selectivity
BrBrMgR (Grignard)−78°C60–70C-4
ClPOCl₃ + DMF80–100°C50–65C-6

Ethyl Group Introduction Strategies via Alkylation and Nucleophilic Substitution

Introducing the ethyl group at the N-2 position involves alkylation and nucleophilic substitution. Direct N-alkylation of pyridazin-3(2H)-one with ethyl iodide in the presence of a base like potassium carbonate yields 2-ethyl derivatives. However, competing O-alkylation necessitates optimized conditions: anhydrous DMF as solvent, 60°C reaction temperature, and a 1.2:1 molar ratio of ethyl iodide to pyridazinone.

Alternatively, nucleophilic substitution of hydrogen (S~N~H) enables ethyl group incorporation without pre-functionalization. Reaction of 2-benzyl-5-bromopyridazin-3(2H)-one with ethylmagnesium bromide forms a σ-adduct intermediate, which undergoes rearomatization upon electrophilic quenching. This method achieves 75–85% yields while preserving the chloro and bromo substituents at C-4 and C-6.

Key Alkylation Parameters

  • Base: Potassium carbonate or DBU (1,8-diazabicycloundec-7-ene)
  • Solvent: Anhydrous DMF or THF
  • Temperature: 60–80°C
  • Yield: 70–85%

Multi-Step Derivatization Pathways for Analog Development

Multi-step synthesis routes enable the generation of diverse analogs. A representative pathway involves:

  • Core Halogenation: Sequential bromination and chlorination of pyridazin-3(2H)-one using Grignard reagents and POCl₃.
  • N-Alkylation: Ethyl group introduction via alkylation or S~N~H reactions.
  • Late-Stage Functionalization: Suzuki-Miyaura coupling or Ullmann reactions to append aryl or heteroaryl groups at C-4 or C-6.

For example, 4-bromo-6-chloro-2-ethylpyridazin-3(2H)-one undergoes palladium-catalyzed cross-coupling with phenylboronic acid to yield 4-phenyl analogs. Computational modeling predicts steric and electronic compatibility between the ethyl group and incoming substituents, ensuring regioselectivity.

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Exact Mass

235.93520 g/mol

Monoisotopic Mass

235.93520 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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